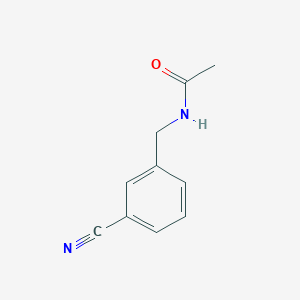

N-(3-cyanobenzyl)acetamide

Description

N-(3-Cyanobenzyl)acetamide is an acetamide derivative characterized by a benzyl group substituted with a cyano (-CN) group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound features an acetamide (-NHCOCH₃) functional group attached to the benzyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Structurally, the electron-withdrawing cyano group at the 3-position of the benzyl ring influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-[(3-cyanophenyl)methyl]acetamide |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3,(H,12,13) |

InChI Key |

ZWJDWDIKHRLELQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Chlorophenyl)acetamide

N-(3-Methoxybenzyl)acetamide

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Key Features : Methoxy (-OCH₃) substituent at the meta position.

- Synthesis : Prepared by acetylation of 3-methoxybenzylamine.

- Applications : The electron-donating -OCH₃ group increases solubility in polar solvents, making it useful in drug delivery systems .

2-Amino-N-(3-cyanobenzyl)acetamide

- Molecular Formula : C₁₀H₁₂N₃O

- Molecular Weight : 190.23 g/mol

- Key Features: Additional amino (-NH₂) group on the acetamide chain.

- Synthesis: Involves multi-step reactions starting from 3-cyanobenzylamine and activated acetic acid derivatives .

- Applications : Explored in peptide mimetics and enzyme inhibition studies due to its dual functional groups (-CN and -NH₂) .

Physicochemical Properties

*Estimated based on analogues.

Key Observations :

- The cyano group in N-(3-cyanobenzyl)acetamide increases polarity compared to chloro or methoxy derivatives but reduces solubility in water due to steric hindrance .

- Amino-substituted derivatives (e.g., 2-Amino-N-(3-cyanobenzyl)acetamide) exhibit enhanced solubility in aqueous media, making them preferable for biological assays .

Antimicrobial Activity

- N-(3-Cyanobenzyl)acetamide: Limited direct data, but structurally similar compounds like N-(4-nitrophenyl)acetamide (B1) and N-(4-(trifluoromethyl)phenyl)acetamide (B2) show moderate antifungal activity against Candida albicans .

- N-(3-Chlorophenyl)acetamide : Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the chloro group’s lipophilicity enhancing membrane penetration .

Analgesic and Anti-inflammatory Activity

- N-(3-Methoxybenzyl)acetamide : Methoxy-substituted acetamides are reported to inhibit cyclooxygenase-2 (COX-2), reducing inflammation in murine models .

- N-Phenylacetamide sulphonamides : Derivatives like compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed superior analgesic activity to paracetamol in vivo .

Anticancer Potential

- N-(3-Cyanobenzyl)acetamide: No direct studies, but quinazoline-sulfonyl acetamides (e.g., compound 38) inhibit cancer cell lines (HCT-116, MCF-7) via apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.